(S)-2-Vinyloxirane

Catalog No.
S1910776
CAS No.
62249-80-3
M.F
C4H6O
M. Wt
70.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Vinyloxirane

CAS Number

62249-80-3

Product Name

(S)-2-Vinyloxirane

IUPAC Name

(2S)-2-ethenyloxirane

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1

InChI Key

GXBYFVGCMPJVJX-BYPYZUCNSA-N

SMILES

C=CC1CO1

Canonical SMILES

C=CC1CO1

Isomeric SMILES

C=C[C@H]1CO1
, primarily due to its epoxide functionality. Key reactions include:

  • Nucleophilic Ring Opening: The epoxide ring can undergo nucleophilic attack by various nucleophiles, leading to the formation of diols or other functionalized products. This reaction is often regioselective depending on the nature of the nucleophile used.
  • Epoxidation: The compound can be further epoxidized to yield 2-methyl-2,2'-bioxirane, demonstrating its potential for further functionalization.
  • Reactions with Thioketones: (S)-2-Vinyloxirane reacts with thioketones to form five- or seven-membered heterocycles, showcasing its versatility in forming complex structures .

The biological activity of (S)-2-Vinyloxirane has been explored in various contexts. Its unique structure allows it to act as a substrate for enzymatic transformations and as an intermediate in the synthesis of biologically active compounds. For instance, it has been shown to exhibit antimicrobial properties and may serve as a precursor for developing pharmaceuticals .

Several methods exist for synthesizing (S)-2-Vinyloxirane:

  • From D-Mannitol: One common method involves the thermal rearrangement of precursors derived from D-mannitol, leading to the formation of the desired epoxide .
  • Chiral Catalysis: Asymmetric synthesis techniques using chiral catalysts can produce (S)-2-Vinyloxirane with high enantioselectivity.
  • Epoxidation of Alkenes: The compound can also be synthesized through the epoxidation of corresponding alkenes using peracids or other oxidizing agents.

(S)-2-Vinyloxirane finds applications across various fields:

  • Organic Synthesis: It serves as an important building block in organic chemistry for synthesizing more complex molecules.
  • Pharmaceuticals: Its reactivity allows it to be used in the development of drugs and biologically active compounds.
  • Material Science: The compound can be utilized in polymer chemistry and materials science due to its unique structural properties.

Interaction studies involving (S)-2-Vinyloxirane focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential pathways for transformation into other useful compounds. Research indicates that the stereochemistry of (S)-2-Vinyloxirane significantly influences its interaction outcomes, making it a subject of interest in stereochemistry studies .

Several compounds share structural similarities with (S)-2-Vinyloxirane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-2-vinyloxiraneC5H8OA positional isomer with similar reactivity but different stereochemistry .
1,2-EpoxybutaneC4H8OA linear epoxide that lacks the vinyl group, affecting its reactivity .
3-Vinyl-1,2-epoxypropaneC5H8OContains a vinyl group but differs in ring size and reactivity profile.

(S)-2-Vinyloxirane is unique due to its specific stereochemical configuration and ability to undergo selective reactions that are not typical for other similar compounds. Its chiral nature enhances its utility in asymmetric synthesis, setting it apart from non-chiral analogs.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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